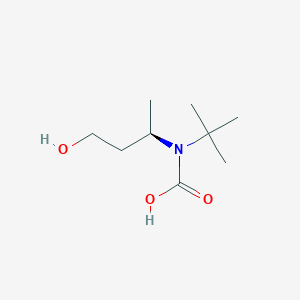
(R)-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid typically involves the asymmetric reduction of 4-hydroxy-2-butanone. One common method employs a strain of Pichia jadinii, which catalyzes the reduction with high stereoselectivity . The optimal conditions for this biocatalytic process include a pH of 7.4, a temperature of 30°C, and the presence of glucose as a co-substrate.
Industrial Production Methods
Industrial production of this compound often involves enzyme-catalyzed reactions with cofactor regeneration systems. For example, NAD±dependent glycerol dehydrogenase and NADH oxidase can be immobilized on functionalized single-walled carbon nanotubes to enhance the stability and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include derivatives such as ®-1,3-butanediol and other chiral alcohols, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.
Mechanism of Action
The mechanism of action of ®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound acts as a substrate for enzymes like glycerol dehydrogenase, which catalyze its conversion to other valuable products. The molecular pathways involved include the regeneration of cofactors such as NAD+ and NADH, which are essential for maintaining the activity of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid is unique due to its high stereoselectivity and its ability to serve as a versatile intermediate in the synthesis of various chiral compounds. Its structural properties allow for efficient interaction with enzymes, making it a valuable tool in biocatalysis and pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl-[(2R)-4-hydroxybutan-2-yl]carbamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(5-6-11)10(8(12)13)9(2,3)4/h7,11H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXRMDAHTONQSR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N(C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)N(C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














